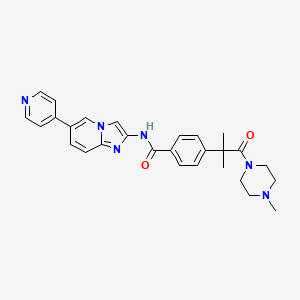

Clk-IN-T3

Description

Propriétés

IUPAC Name |

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFFSHLHNYVSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clk-IN-T3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthetic pathway of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinase (CLK) family. The document details the scientific background, mechanism of action, and experimental protocols utilized in its characterization, along with a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction to this compound

This compound is a small molecule inhibitor targeting the CDC-like kinase (CLK) family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are dual-specificity enzymes, capable of phosphorylating serine, threonine, and tyrosine residues, and play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound has demonstrated potent and selective inhibition of CLK isoforms and exhibits anti-cancer properties.[1][2]

Discovery of this compound

The discovery of this compound, initially referred to as T3, was reported by Funnell et al. in a 2017 Nature Communications article. The study aimed to develop a potent and selective chemical probe to investigate the genomic functions of CLKs in RNA splicing. The discovery process likely involved a high-throughput screening campaign of a diverse chemical library against CLK kinases, followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. This optimization process would have focused on improving the interaction of the molecule with the ATP-binding pocket of the CLK kinases, leading to the identification of the imidazo[1,2-a]pyridine scaffold as a key pharmacophore.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CLK kinases. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the SR proteins. The phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting this process, this compound can modulate the splicing of numerous pre-mRNAs, leading to changes in the cellular proteome. This can result in various cellular outcomes, including cell cycle arrest and apoptosis, which contribute to its anti-cancer activity.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 0.67 |

| CLK2 | 15 |

| CLK3 | 110 |

| DYRK1A | 260 |

| DYRK1B | 230 |

Data sourced from MedChemExpress.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | Concentration | Duration |

| HCT-116 | Cell Cycle Analysis | Mild G2/M arrest | 0.1 - 10.0 µM | 24 hours |

| HCT-116 | Western Blot | Decreased phosphorylation of SR proteins | 0.5 - 1.0 µM | 6 hours |

Data sourced from MedChemExpress.[2]

Synthesis Pathway

The chemical name for this compound is 4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]-benzamide. A plausible synthetic route for this compound is outlined below, based on common methods for the synthesis of the imidazo[1,2-a]pyridine core.

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-bromo-2-(4-pyridinyl)imidazo[1,2-a]pyridine (Intermediate A)

This step involves a condensation and cyclization reaction. 2-Amino-5-bromopyridine is reacted with 2-bromo-1-(4-pyridinyl)ethanone in a suitable solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate. The reaction is typically heated to facilitate the cyclization to form the imidazo[1,2-a]pyridine core.

Step 2: Synthesis of 4-(1,1-dimethyl-2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzoic acid

This side chain can be prepared through a multi-step synthesis starting from a suitable benzoic acid derivative.

Step 3: Amide Coupling

The final step is an amide coupling reaction between the amino group of a synthesized 2-amino-imidazo[1,2-a]pyridine intermediate (derived from Intermediate A via a palladium-catalyzed amination or similar reaction) and the carboxylic acid of the side chain. Standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF are commonly used for this transformation to yield this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Recombinant CLK enzymes

-

This compound

-

Substrate peptide (e.g., a generic kinase substrate or a specific SR peptide)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the kinase, substrate, and this compound (or vehicle control).

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

White, opaque 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Phospho-SR Proteins

This technique is used to detect the phosphorylation status of SR proteins.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SR protein (Ser/Arg-rich) antibody, anti-total SR protein antibody, anti-GAPDH or β-actin antibody)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SR protein levels to the total SR protein and a loading control.

Logical Relationships and Workflows

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the characterization of this compound.

References

In-Depth Pharmacological Profile of Clk-IN-T3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, with demonstrated anti-cancer activity. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction

The CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound (also referred to as T3) has emerged as a highly potent and selective inhibitor of CLKs, demonstrating significant potential as a chemical probe to investigate CLK biology and as a lead compound for drug development.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of CLK isoforms. By blocking the kinase activity of CLKs, this compound prevents the phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to alterations in pre-mRNA splicing, affecting the production of mature mRNA transcripts for a multitude of genes. This ultimately results in cellular responses such as cell cycle arrest and apoptosis.[2][3]

References

In-vitro Activity of Clk-IN-T3 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinase (CLK) family, against various cancer cell lines. This document details the quantitative inhibitory effects of this compound, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound demonstrates high potency against several members of the CLK and DYRK kinase families. Its inhibitory activity has also been quantified in various cancer cell lines, showcasing its potential as an anti-cancer agent.

Table 1: Inhibitory Activity (IC50) of this compound against Kinases

| Kinase | IC50 (nM) |

| CLK1 | 0.67 |

| CLK2 | 15 |

| CLK3 | 110 |

| DYRK1A | 260 |

| DYRK1B | 230 |

Data sourced from multiple suppliers and research articles.[1][2]

Table 2: In-vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| ARP1 | Multiple Myeloma | 273 |

| H929 | Multiple Myeloma | 484 |

| HCT-116 | Colorectal Cancer | Not specified, but effects observed at concentrations from 0.1 to 10.0 µM |

IC50 values for ARP1 and H929 cells were determined using a cell viability assay.[3] Effects on HCT-116 cells were observed in cell cycle and western blot analyses.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the CLK family of kinases. These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, this compound disrupts the normal splicing process, leading to the production of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., ARP1, H929)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4][5][6][7]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11][12]

Western Blot Analysis of SR Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of SR proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-SR proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time (e.g., 6 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[13][14][15]

In-vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of this compound on the activity of purified CLK enzymes.

Materials:

-

Purified recombinant CLK enzyme (e.g., CLK1, CLK2)

-

Kinase assay buffer

-

Substrate (e.g., a specific peptide or myelin basic protein)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer or other appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add serial dilutions of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[16][17][18][19][20]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in-vitro activity of a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. corefacilities.iss.it [corefacilities.iss.it]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. promega.com [promega.com]

- 19. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CLK Kinases in Alternative Splicing: A Technical Guide

Abstract: The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing. By phosphorylating key splicing factors, particularly the serine/arginine-rich (SR) proteins, CLKs modulate the assembly and activity of the spliceosome, thereby influencing splice site selection. This regulatory function is critical for generating proteomic diversity and maintaining cellular homeostasis. Dysregulation of CLK activity and the subsequent alterations in alternative splicing are implicated in a range of human pathologies, including cancer, neurodegenerative disorders, and viral infections. Consequently, CLK kinases have emerged as promising therapeutic targets for the development of novel drugs. This technical guide provides an in-depth overview of the CLK kinase family, their mechanism of action in alternative splicing, key signaling pathways, and their role in disease. It also details common experimental protocols for their study and summarizes quantitative data on their substrates and inhibitors.

Introduction to Alternative Splicing

Alternative splicing is a fundamental process in eukaryotic gene expression where exons from a single pre-messenger RNA (pre-mRNA) transcript are differentially joined to produce multiple, distinct mature messenger RNA (mRNA) isoforms.[1] This mechanism allows a single gene to encode various protein isoforms, each potentially having a different function, localization, or stability.[1][2] It is estimated that over 90% of human genes undergo alternative splicing, highlighting its importance in expanding the coding potential of the genome and regulating cellular processes.[3] The process is carried out by the spliceosome, a large and dynamic molecular machine composed of small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. The fidelity of splice site selection is regulated by a host of splicing factors that bind to specific cis-acting sequences on the pre-mRNA, such as exonic and intronic splicing enhancers (ESEs and ISEs) and silencers.[4]

The Cdc2-like Kinase (CLK) Family

The CLK family consists of four highly conserved dual-specificity kinases in humans: CLK1, CLK2, CLK3, and CLK4.[5][6] They are characterized by their ability to autophosphorylate on tyrosine residues, which activates them to phosphorylate substrate proteins on serine and threonine residues.[7] A defining feature of this family is a conserved "EHLAMMERILG" motif within their C-terminal kinase domain, which has led to their classification as "LAMMER" kinases.[6][8] While expressed in most tissues, the levels of individual isoforms can vary.[9] CLKs are primarily localized in the nucleus, where they colocalize with splicing factors in structures known as nuclear speckles.[6][10]

The Core Mechanism: CLK-Mediated Regulation of Splicing

The central role of CLK kinases in gene expression is the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1][5][11]

Phosphorylation of SR Proteins

SR proteins are a key family of splicing factors (including SRSF1-12) characterized by one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine-serine (RS) dipeptides.[4] CLKs, along with SR protein kinases (SRPKs), phosphorylate the serine residues within the RS domain.[4][6][9] This phosphorylation is a critical regulatory step that governs the function of SR proteins. Upon hyper-phosphorylation by CLKs, SR proteins are mobilized from their storage sites in nuclear speckles to sites of active transcription and splicing.[8][9][10] This process influences their ability to bind pre-mRNA and to recruit core spliceosomal components, thereby directly impacting exon selection.[1][4] Unlike SRPKs, which primarily phosphorylate Arg-Ser repeats, CLKs can also phosphorylate serines adjacent to prolines, leading to a hyper-phosphorylated state that is important for specific splicing activities.[12]

Signaling Pathway for CLK-Mediated Splicing Regulation

The phosphorylation state of SR proteins dictates their activity and localization. CLK-mediated phosphorylation is a dynamic process that is essential for the proper assembly of the spliceosome and the selection of appropriate splice sites.

Autoregulation and Feedback Loops

CLK kinases are subject to complex regulation, including a notable autoregulatory feedback loop. CLK1 activity, for instance, is controlled by the alternative splicing of its own pre-mRNA.[9] The full-length, active CLK1 kinase promotes the skipping of its own exon 4, which produces a truncated, catalytically inactive protein variant.[13][14] Conversely, inhibition of CLK1 activity leads to the inclusion of exon 4 and the production of the full-length active kinase.[13] This feedback mechanism allows the cell to rapidly modulate the levels of active CLK1 in response to cellular stress or signaling cues.[13]

Key Signaling Pathways Involving CLK Kinases

CLK activity is integrated into broader cellular signaling networks. For example, the PI3K/Akt signaling pathway, which is crucial for cell growth and survival, can regulate CLK1.[3] Akt has been shown to phosphorylate CLK2, which is an important mechanism for promoting cell survival after ionizing radiation.[9][15] This places CLK kinases at the intersection of signal transduction and post-transcriptional gene regulation, allowing external stimuli to rapidly alter the splicing landscape of the cell.

Quantitative Analysis of CLK Activity and Inhibition

The study of CLK kinases has been greatly advanced by the development of small molecule inhibitors. These chemical probes are invaluable for dissecting the function of CLK isoforms and represent starting points for therapeutic development.

Table 1: Substrate Specificity of CLK Isoforms

CLKs phosphorylate a range of SR proteins and other splicing-related factors. While there is overlap, distinct specificities are emerging.

| CLK Isoform | Key Substrates | Primary Phosphorylation Site Motif | Reference(s) |

| CLK1 | SRSF1 (ASF/SF2), SRSF2 (SC35), SRSF4, SRSF6, SPF45 | Ser-Arg, Ser-Pro | [6][16][17] |

| CLK2 | SR proteins, Protein Phosphatase 2A (PP2A) | R-x-x-S/T | [6][9] |

| CLK3 | SR proteins | R-x-x-S/T | [6] |

| CLK4 | SR proteins | R-x-x-S/T | [6] |

Table 2: Inhibitory Activity (IC₅₀) of Small Molecules against CLK Isoforms

The potency of various inhibitors highlights the efforts to achieve isoform selectivity, which is critical for targeted therapeutic applications.

| Inhibitor | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK3 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Reference(s) |

| T-025 | - | ~10-100 (cellular) | - | - | [18][19] |

| TG003 | ~20 | >10,000 | - | ~15 | [3][4][16] |

| CX-4945 | 130 | 38 | 480 | - | [5][7][11] |

| Cpd-2 | 8.3 | 1.3 | 1300 | 210 | [4] |

| Cpd-3 | 3.1 | 0.7 | 210 | 110 | [4] |

| Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration). |

Methodologies for Studying CLK Kinases in Splicing

A variety of experimental techniques are employed to investigate the function of CLK kinases and the impact of their inhibition on alternative splicing.

In Vitro Kinase Assays

These assays directly measure the ability of a CLK enzyme to phosphorylate a substrate and are essential for screening inhibitors.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the recombinant CLK enzyme, a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide), and the kinase assay buffer.[20][21]

-

Initiation: Add a mixture of ATP and the test compound (inhibitor) to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.[21]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[20]

-

Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the kinase activity. Read the luminescence on a microplate reader.[20]

Cell-Based Splicing Reporter Assays

Reporter assays in living cells provide a functional readout of splicing regulation for a specific exon.

Protocol: Minigene Splicing Reporter Assay

-

Construct Design: A minigene reporter plasmid is constructed containing a specific exon and its flanking intronic sequences (e.g., Fas exon 6) placed within an expression vector, often between exons of a reporter gene like luciferase or GFP.[16][22]

-

Transfection: Transfect the minigene reporter plasmid into cultured cells. If studying a specific splicing factor, it can be co-transfected.

-

Treatment: Treat the transfected cells with a CLK inhibitor or a control vehicle (e.g., DMSO) for a specified duration.

-

RNA Extraction and RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the reporter's exons.[16]

-

Analysis: The PCR products, representing the spliced isoforms (exon inclusion vs. exclusion), are separated and quantified by gel electrophoresis. A change in the ratio of the isoforms indicates a modulation of splicing by the inhibitor.[16]

Global Splicing Analysis via RNA-Sequencing

To understand the widespread impact of CLK inhibition, high-throughput RNA sequencing (RNA-seq) is the method of choice.

Protocol: RNA-Seq Workflow for Splicing Analysis

-

Experimental Setup: Culture cells (e.g., a cancer cell line) and treat with a CLK inhibitor or a control vehicle for an appropriate time.

-

Library Preparation: Extract total RNA and perform poly(A) selection to enrich for mRNA. Prepare sequencing libraries, which involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).

-

Bioinformatic Analysis:

-

Alignment: Align the sequencing reads to a reference genome.

-

Splicing Analysis: Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events (e.g., skipped exons, alternative 3'/5' splice sites, intron retention) that are significantly different between the inhibitor-treated and control samples.[19][23]

-

Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the genes with altered splicing to understand the biological consequences of CLK inhibition.[18]

-

Role in Disease and Therapeutic Potential

The critical role of CLKs in regulating splicing means their dysregulation is associated with numerous diseases, making them attractive targets for drug development.[1][6][24]

-

Cancer: Aberrant alternative splicing is a hallmark of cancer, producing isoforms that can promote proliferation, metastasis, and drug resistance.[1] CLK kinases, particularly CLK2, are often overexpressed in cancers like breast cancer and are considered oncogenic.[25][26] Inhibition of CLKs can induce apoptosis and suppress cancer cell growth by altering the splicing of crucial survival genes like S6K, EGFR, and PARP.[4][23] Furthermore, tumors with high MYC activation, which alters the splicing landscape, may be particularly vulnerable to CLK inhibitors.[9][19]

-

Neurodegenerative Disorders: Abnormal splicing of genes like MAPT (which encodes the Tau protein) is linked to conditions such as Alzheimer's disease and frontotemporal dementia.[1][9] CLK inhibitors have the potential to correct these aberrant splicing events, restoring normal protein function and potentially slowing disease progression.[1]

-

Other Diseases: CLK-mediated splicing is also implicated in Duchenne muscular dystrophy and in the life cycle of viruses like HIV-1 and influenza, which hijack the host splicing machinery for their replication.[1][4]

Conclusion

The CLK family of kinases are master regulators of alternative splicing, acting through the phosphorylation of SR proteins to control spliceosome function. This central role places them at a critical node in gene expression, linking signaling pathways to post-transcriptional outcomes. The growing understanding of how aberrant splicing driven by CLK dysregulation contributes to diseases like cancer and neurodegeneration has established these kinases as high-value targets for therapeutic intervention. The continued development of specific CLK inhibitors, coupled with advanced methodologies like RNA-sequencing, will further illuminate the complex splicing networks they control and pave the way for novel precision medicines.

References

- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Clk/Sty protein kinase phosphorylates SR splicing factors and regulates their intranuclear distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]

- 15. Cdc2-like kinase 2 is a key regulator of the cell cycle via FOXO3a/p27 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Off-Target Effects of Clk-IN-T3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clk-IN-T3 is a potent and selective small-molecule inhibitor of the CDC-like kinase (CLK) family, specifically targeting CLK1, CLK2, and CLK3.[1][2] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] By modulating the splicing process, CLK inhibitors like this compound have emerged as valuable chemical probes for studying splicing biology and as potential therapeutic agents, particularly in oncology.[3][4] However, a thorough understanding of an inhibitor's selectivity and off-target effects is paramount for the accurate interpretation of experimental data and for advancing its potential clinical development. This guide provides a comprehensive overview of the known off-target profile of this compound, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes key pathways and workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity of this compound has been primarily characterized through in vitro biochemical assays and cellular target engagement studies. The following tables summarize the quantitative data on its inhibitory activity against its intended CLK targets and known off-targets.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| On-Targets | |||

| CLK1 | 0.67 | In vitro kinase assay | [1][5] |

| CLK2 | 15 | In vitro kinase assay | [1][2] |

| CLK3 | 110 | In vitro kinase assay | [1][2] |

| Known Off-Targets | |||

| DYRK1A | 260 | In vitro kinase assay | [1][5][6] |

| DYRK1B | 230 | In vitro kinase assay | [1][5][6] |

Table 2: Cellular Target Engagement and Functional Activity of this compound

| Target/Process | IC50 (nM) | Cell Line | Assay Type | Reference |

| DYRK1A | 32 | HEK293 | NanoBRET | [5] |

| DYRK1B | 67 | HEK293 | NanoBRET | [5] |

| Cell Viability | 273 | ARP1 (Multiple Myeloma) | Cell viability assay | [7] |

| Cell Viability | 484 | H929 (Multiple Myeloma) | Cell viability assay | [7] |

Based on biochemical assays, this compound demonstrates high potency for CLK1, CLK2, and CLK3.[1] Its most significant known off-targets are DYRK1A and DYRK1B, members of the dual-specificity tyrosine-regulated kinase family.[1][6] The selectivity margin is approximately 343-fold against DYRK1B and 388-fold against DYRK1A when comparing the biochemical IC50 value for CLK1. However, cellular target engagement assays (NanoBRET) suggest a more potent interaction with DYRK1A and DYRK1B in a cellular context than biochemical assays might imply.[5]

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of CLK

CLKs are central regulators of mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome. This phosphorylation is critical for the proper recognition of exons and the assembly of the splicing machinery, ultimately influencing which mRNA isoforms are produced from a single gene.

Caption: The CLK signaling pathway in pre-mRNA splicing.

On- and Off-Target Interaction Map for this compound

This compound directly inhibits the kinase activity of both its intended CLK targets and the off-target DYRK kinases. This can lead to downstream cellular effects related to the function of both kinase families.

Caption: On-target and off-target inhibition profile of this compound.

General Workflow for Kinase Inhibitor Specificity Profiling

A multi-step approach is required to fully characterize the specificity of a kinase inhibitor, starting from broad screening and moving to specific cellular validation.

Caption: A typical experimental workflow for kinase inhibitor profiling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase's inhibition. It is used to determine biochemical IC50 values.

-

Principle: The assay involves two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Materials:

-

Recombinant human kinases (CLK1, CLK2, CLK3, DYRK1A, DYRK1B)

-

Kinase-specific substrate (e.g., Myelin Basic Protein for CLK3)[8]

-

This compound (serial dilutions)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

To the wells of a microplate, add the kinase, the appropriate substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete unused ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control and plot the results on a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for SR Protein Phosphorylation

This method is used to assess the cellular activity of this compound by measuring the phosphorylation status of its direct downstream targets, the SR proteins.[6]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SR proteins.

-

Materials:

-

HCT-116 or other suitable cell lines

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-SR [pSR], anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Culture HCT-116 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.5, 1.0 µM) or DMSO for a specified time (e.g., 6 hours).[6]

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle progression.[1][7]

-

Principle: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

HCT-116 or other cancer cell lines

-

This compound

-

Cell culture supplies

-

PBS

-

70% cold ethanol

-

PI/RNase Staining Buffer

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 10.0 µM) or DMSO for a specified duration (e.g., 24 hours).[1]

-

Harvest the cells (including floating cells) and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to model the resulting DNA content histograms and determine the percentage of cells in each phase.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Studies of Clk-IN-T3 in Multiple Myeloma

This technical guide provides a comprehensive overview of the initial preclinical research on this compound, a potent Cdc2-like kinase (CLK) inhibitor, and its therapeutic potential in multiple myeloma (MM). The document details the compound's mechanism of action, its effects on MM cells both in vitro and in vivo, and the experimental protocols used in these foundational studies.

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow.[1] Recent research has highlighted the critical role of abnormal RNA splicing in its pathogenesis, making the components of the splicing machinery attractive therapeutic targets.[2][3] One such target is Cdc2-like kinase 2 (CLK2), which regulates RNA splicing by phosphorylating serine/arginine-rich splicing factors (SRSFs).[2] High CLK2 expression has been correlated with a poor prognosis in MM patients.[3] this compound is a selective inhibitor of CLK kinases, with potent activity against CLK2.[4][5]

Mechanism of Action: The CLK2/SRSFs/RAE1 Axis

This compound exerts its anti-myeloma effects by targeting the CLK2/SRSFs/RAE1 signaling axis. Inhibition of CLK2 by this compound prevents the phosphorylation of SRSFs.[2] This disruption in the splicing machinery leads to the skipping of exon 9 in the pre-mRNA of the RNA export factor, RAE1. The resulting aberrant RAE1 mRNA is subsequently degraded through the nonsense-mediated mRNA decay (NMD) pathway.[2] The downregulation of RAE1 ultimately suppresses cell proliferation and induces apoptosis in multiple myeloma cells, thereby inhibiting tumor growth.[2]

References

- 1. oncology.labcorp.com [oncology.labcorp.com]

- 2. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Clk-IN-T3 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), with high affinity for CLK1, CLK2, and CLK3.[1][2][3][4] It also shows inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[2][4] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][6][7] By inhibiting CLKs, this compound modulates alternative splicing, a process frequently dysregulated in diseases such as cancer.[2][8] These application notes provide detailed information on the solubility, storage, and experimental use of this compound.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀N₆O₂ | [2] |

| Molecular Weight | 482.58 g/mol | [2] |

| CAS Number | 2109805-56-1 | [2][3] |

| Appearance | Solid powder | [9] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2][3] |

| Storage (Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | [1][2] |

Solubility and Solution Preparation

Proper dissolution of this compound is critical for experimental success. It is recommended to use freshly opened, anhydrous solvents to avoid precipitation, as the compound is hygroscopic.[1]

In Vitro Solubility

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | ≥ 10 mg/mL (≥ 20.7 mM) | Ultrasonic and warming may be required. | [1][9] |

| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) | Gentle warming may be required. | [5][9] |

In Vivo Formulation

For in vivo experiments, it is crucial to prepare fresh solutions on the day of use.[1] Below are two reported formulations.

| Formulation | Maximum Concentration | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (≥ 4.31 mM) | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (≥ 4.31 mM) | [1][2] |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in cell culture medium or other aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly.

-

If the compound does not fully dissolve, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[1][4]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for shorter periods.[1][2]

In Vitro Cell-Based Assay Workflow

The following diagram outlines a general workflow for an in vitro cell-based assay using this compound.

References

- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]

- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Detecting Phosphorylated SR Proteins Following Clk-IN-T3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in the regulation of pre-mRNA splicing. Their function and subcellular localization are tightly regulated by phosphorylation, primarily by Cdc2-like kinases (CLKs) and SR protein kinases (SRPKs).[1][2] The phosphorylation state of SR proteins is critical for their activity, and both hyper- and hypo-phosphorylation can lead to splicing inhibition.[3][4][5] CLK1, in particular, is a key regulator of SR protein phosphorylation and is implicated in various cellular processes and diseases, making it an attractive target for therapeutic intervention.[6][7]

Clk-IN-T3 is a potent and selective inhibitor of CLK1, CLK2, and CLK3, with an IC₅₀ of 0.67 nM for CLK1.[8][9] By inhibiting CLK activity, this compound treatment is expected to decrease the phosphorylation of SR proteins. This application note provides a detailed protocol for detecting these changes in SR protein phosphorylation using Western blotting, a standard and widely used technique for protein analysis.[8]

Signaling Pathway

The signaling pathway illustrating the effect of this compound on SR protein phosphorylation is depicted below. In this pathway, active CLK1 phosphorylates SR proteins. The introduction of this compound inhibits CLK1, leading to a decrease in the phosphorylation of SR proteins.

Caption: Inhibition of CLK1-mediated SR protein phosphorylation by this compound.

Experimental Workflow

The overall experimental workflow for this protocol is outlined in the diagram below. It begins with cell culture and treatment, followed by protein extraction, quantification, Western blotting for phosphorylated SR proteins, stripping of the membrane, and subsequent reprobing for total SR proteins to ensure equal loading.

Caption: Western blot workflow for detecting phosphorylated SR proteins.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of a 6-hour treatment with this compound on the phosphorylation of various SR proteins in HCT-116 cells. Data is presented as the relative phosphorylation level normalized to the total protein level and compared to the vehicle control (DMSO). This demonstrates the expected dose-dependent decrease in SR protein phosphorylation.

| SR Protein | Molecular Weight (kDa) | Treatment (6 hours) | Relative Phosphorylation (Normalized to Total SR Protein) | Percent Decrease from Control |

| SRp75 | ~75 | Vehicle (DMSO) | 1.00 | 0% |

| 0.5 µM this compound | 0.62 | 38% | ||

| 1.0 µM this compound | 0.35 | 65% | ||

| SRp55 | ~55 | Vehicle (DMSO) | 1.00 | 0% |

| 0.5 µM this compound | 0.58 | 42% | ||

| 1.0 µM this compound | 0.29 | 71% | ||

| SRp40 | ~40 | Vehicle (DMSO) | 1.00 | 0% |

| 0.5 µM this compound | 0.51 | 49% | ||

| 1.0 µM this compound | 0.24 | 76% | ||

| SRp30 | ~30 | Vehicle (DMSO) | 1.00 | 0% |

| 0.5 µM this compound | 0.45 | 55% | ||

| 1.0 µM this compound | 0.18 | 82% | ||

| SRp20 | ~20 | Vehicle (DMSO) | 1.00 | 0% |

| 0.5 µM this compound | 0.48 | 52% | ||

| 1.0 µM this compound | 0.21 | 79% |

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to final concentrations of 0.5 µM and 1.0 µM.[9]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 6 hours at 37°C.[9]

-

Cell Lysis and Protein Extraction

This protocol is optimized to preserve protein phosphorylation.

-

Reagent Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails just before use.[7][10][11]

-

Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10] Aspirate the PBS completely after the final wash.

-

Lysis:

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the protein lysates at -80°C for long-term use or proceed immediately to protein quantification.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[10]

-

Use the results to calculate the volume of each lysate needed to load an equal amount of protein for each sample in the subsequent Western blot analysis.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel (e.g., 10-12% gel) and run the electrophoresis until adequate separation of the proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] Note: Avoid using milk for blocking when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation:

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Membrane Stripping and Reprobing for Total Protein

To normalize the phosphorylated protein signal, the membrane is stripped and reprobed for the total amount of the target protein or a housekeeping protein.

-

Washing: After detecting the phosphorylated SR proteins, wash the membrane thoroughly with TBST.

-

Stripping:

-

Washing: Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each) to remove all traces of the stripping buffer.

-

Blocking: Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.

-

Reprobing:

-

Incubate the membrane with a primary antibody that recognizes total SR proteins (specific for the SR protein of interest) or a housekeeping protein (e.g., GAPDH, β-actin) diluted in 5% BSA/TBST overnight at 4°C.

-

Follow steps 6-9 from the "SDS-PAGE and Western Blotting" protocol for washing, secondary antibody incubation, and detection.

-

Data Analysis

-

Quantification: Use densitometry software to quantify the band intensities for both the phosphorylated SR protein and the total SR protein (or housekeeping protein).

-

Normalization: For each sample, normalize the intensity of the phosphorylated SR protein band to the intensity of the corresponding total SR protein band.

-

Relative Quantification: Express the normalized phosphorylation levels as a fold change relative to the vehicle-treated control sample.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of protein phosphorylation using single molecule pull-down - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Alternative Splicing in HCT116 Cells Using Clk-IN-T3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes and its dysregulation is a hallmark of cancer.[1][2] The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are key regulators of this process. They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[3] Inhibition of CLKs prevents the phosphorylation of SR proteins, leading to alterations in splicing patterns, which can affect the production of proteins involved in cell growth, survival, and apoptosis.[2][3]

Clk-IN-T3 is a potent and selective inhibitor of the CLK family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[4] This small molecule provides a valuable tool for investigating the role of CLKs in alternative splicing and for exploring their therapeutic potential in cancer. In the human colorectal carcinoma cell line HCT116, inhibition of CLKs by a closely related compound, T3, has been shown to induce G2/M cell cycle arrest and modulate the alternative splicing of apoptosis-related genes, such as MCL1 and CFLAR.[5][6] Specifically, it promotes a shift from the anti-apoptotic long isoforms to the pro-apoptotic short isoforms.[5]

These application notes provide detailed protocols for utilizing this compound to study alternative splicing in HCT116 cells, including methods for cell culture, inhibitor treatment, and analysis of splicing events by RT-PCR and RNA sequencing.

Data Presentation

Quantitative Effects of CLK Inhibition on Splicing and Cell Cycle in HCT116 Cells

The following tables summarize the quantitative effects of a CLK inhibitor (T3) on alternative splicing of MCL1 and on the cell cycle distribution in HCT116 cells.

Table 1: Dose-Dependent Effect of CLK Inhibitor on MCL1 Alternative Splicing in HCT116 Cells

| Treatment Duration | T3 Concentration (µM) | MCL1 Percent Spliced In (PSI) of Anti-Apoptotic Isoform (Mean ± SD) |

| 6 hours | 0 (DMSO) | 100 ± 0 |

| 0.1 | 95 ± 3 | |

| 0.3 | 85 ± 5 | |

| 1.0 | 60 ± 7 | |

| 3.0 | 45 ± 6 | |

| 16 hours | 0 (DMSO) | 100 ± 0 |

| 0.1 | 88 ± 4 | |

| 0.3 | 70 ± 6 | |

| 1.0 | 40 ± 8 | |

| 3.0 | 25 ± 5 |

Data is derived from a study using the CLK inhibitor T3, which is structurally and functionally similar to this compound.[5] The "Percent Spliced In" (PSI) value represents the proportion of the anti-apoptotic long isoform of MCL1 relative to the total MCL1 transcripts.

Table 2: Effect of CLK Inhibitor on Cell Cycle Distribution of HCT116 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DMSO (24h) | 55.2 | 20.1 | 24.7 |

| 1 µM T3 (24h) | 28.9 | 18.5 | 52.6 |

Data is derived from a study using the CLK inhibitor T3.[5] A significant increase in the G2/M population is indicative of cell cycle arrest.

Mandatory Visualizations

Caption: Experimental workflow for studying alternative splicing in HCT116 cells with this compound.

Caption: Mechanism of action of this compound on the alternative splicing pathway.

Experimental Protocols

HCT116 Cell Culture and Maintenance

This protocol is for the routine culture and passaging of the HCT116 human colorectal carcinoma cell line.

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium (e.g., Gibco #16600)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100X)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Quickly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Maintenance: Change the medium every 2-3 days.

-

Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate cells at a split ratio of 1:3 to 1:6 into new flasks.[5][7]

Treatment of HCT116 Cells with this compound

This protocol describes how to treat HCT116 cells with this compound to observe effects on alternative splicing and cell phenotype.

Materials:

-

HCT116 cells cultured in 6-well plates

-

This compound (MedChemExpress, HY-115470)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete Growth Medium

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours to reach approximately 50-60% confluency.

-

Treatment Preparation: On the day of treatment, prepare serial dilutions of this compound in complete growth medium from the stock solution. A recommended concentration range for initial experiments is 0.1 µM to 10 µM.[4] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

-

Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.

-

Incubation: Incubate the cells for the desired time points. For analyzing splicing changes of apoptosis-related genes, time points of 6 and 16 hours are recommended.[5] For cell cycle analysis, a 24-hour incubation is appropriate.[5]

-

Harvesting: After incubation, harvest the cells for downstream analysis (RNA isolation, protein lysis).

Analysis of SR Protein Phosphorylation by Western Blot

This protocol is for detecting changes in the phosphorylation status of SR proteins following this compound treatment.

Materials:

-

Treated and control HCT116 cells from Protocol 2

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, Roche)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Primary Antibody: Anti-phospho-SR (Ser/Arg) antibody (e.g., mAb104)

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Protein Lysis: Wash treated cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with 2X Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Analysis of Alternative Splicing by RT-PCR

This protocol allows for the targeted analysis of specific alternative splicing events, such as the exon skipping in MCL1.

Materials:

-

Total RNA isolated from treated and control HCT116 cells (e.g., using TRIzol or a column-based kit)

-

DNase I

-

Reverse Transcriptase and associated buffers/reagents

-

PCR Master Mix

-

Gene-specific primers flanking the alternative exon

-

Agarose gel and electrophoresis equipment

-

(Optional) qPCR instrument and SYBR Green master mix

Procedure:

-

RNA Isolation and DNase Treatment: Isolate total RNA from cells. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

-

Primer Design: Design forward and reverse primers in the exons flanking the alternatively spliced region of interest (e.g., for MCL1, primers in exon 1 and exon 3 can distinguish between the long isoform (Mcl-1L, includes exon 2) and the short isoform (Mcl-1S, excludes exon 2)).

-

PCR Amplification: Perform PCR using the synthesized cDNA as a template. The reaction should include an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Gel Electrophoresis: Resolve the PCR products on a 2% agarose gel. The different splice isoforms will appear as bands of different sizes.

-

Quantification (Semi-quantitative): Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the Percent Spliced In (PSI) value as: PSI = (Intensity of Inclusion Isoform) / (Intensity of Inclusion Isoform + Intensity of Exclusion Isoform) * 100.

-

Quantification (qPCR - Optional): For more precise quantification, design primer sets specific to each isoform and perform qPCR.

Genome-Wide Analysis of Alternative Splicing by RNA-Sequencing

This protocol provides a general workflow for a comprehensive analysis of alternative splicing changes induced by this compound.

Materials:

-

High-quality total RNA (RIN > 8.0)

-

RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

-

High-throughput sequencer (e.g., Illumina NovaSeq)

-

High-performance computing cluster

Workflow:

-

Library Preparation and Sequencing: Prepare stranded, paired-end RNA-seq libraries from the total RNA of treated and control samples. Sequence the libraries to a sufficient depth (e.g., >30 million reads per sample).

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.[4]

-

Differential Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between the this compound treated and control groups.[4][8] rMATS detects five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).

-

Data Interpretation: Analyze the output from rMATS, which includes PSI values and statistical significance for each detected splicing event. Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the biological implications of this compound treatment.

-

Visualization: Generate sashimi plots for specific genes of interest to visualize the changes in read distribution across exons and junctions.

References

- 1. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]